Cas no 1091598-63-8 (Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)-)

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group at the 5-position and a benzylamine moiety at the 7-position. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The chloro substituent enhances electrophilic reactivity, enabling further functionalization, while the benzyl group may influence lipophilicity and binding affinity. Its well-defined synthetic route and stability under standard conditions make it a reliable intermediate for constructing more complex derivatives. The compound's structural features suggest applicability in targeting enzyme inhibition or receptor modulation, though specific biological activity depends on further derivatization.
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- structure
1091598-63-8 structure
Product name:Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)-
CAS No:1091598-63-8
MF:C13H11ClN4
Molecular Weight:258.70624089241
CID:6092043
PubChem ID:44589880

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)-
    • BDBM50275792
    • 1091598-63-8
    • CHEMBL452406
    • N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
    • インチ: 1S/C13H11ClN4/c14-11-8-13(18-12(17-11)6-7-16-18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
    • InChIKey: IFDHYEGUTZWRTK-UHFFFAOYSA-N
    • SMILES: C12=CC=NN1C(NCC1=CC=CC=C1)=CC(Cl)=N2

計算された属性

  • 精确分子量: 258.0672241g/mol
  • 同位素质量: 258.0672241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 3.00±0.40(Predicted)

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D546737-1g
N-Benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
1091598-63-8 95%
1g
$590 2025-02-20
eNovation Chemicals LLC
D546737-1g
N-Benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
1091598-63-8 95%
1g
$590 2025-02-20
eNovation Chemicals LLC
D546737-1g
N-Benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
1091598-63-8 95%
1g
$590 2024-06-03

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- 関連文献

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)-に関する追加情報

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- (CAS No. 1091598-63-8): A Comprehensive Overview of Its Properties and Applications

The compound Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- (CAS No. 1091598-63-8) is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural framework, combining a pyrazolo[1,5-a]pyrimidine core with a 5-chloro substitution and a phenylmethyl group, makes it a versatile scaffold for designing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for novel small-molecule inhibitors has intensified, driven by the need for more effective and selective treatments. The Pyrazolo[1,5-a]pyrimidin-7-amine derivative has emerged as a promising candidate due to its ability to modulate key signaling pathways. For instance, its 5-chloro moiety enhances binding affinity to certain enzyme active sites, while the N-(phenylmethyl) side chain improves pharmacokinetic properties. These features align with current trends in precision medicine, where molecular specificity is paramount.

The synthesis of CAS No. 1091598-63-8 typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalysis have been explored to optimize yield and purity. This aligns with the broader industry shift toward green chemistry, as researchers seek to minimize waste and reduce environmental impact. The compound's structure-activity relationship (SAR) has also been extensively studied, revealing insights into how subtle modifications can enhance efficacy or reduce off-target effects.

From a commercial perspective, Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- is often sourced by pharmaceutical companies and academic institutions for high-throughput screening (HTS) campaigns. Its inclusion in compound libraries underscores its relevance in drug repurposing efforts, a cost-effective strategy to identify new therapeutic uses for existing molecules. Additionally, the rise of artificial intelligence (AI) in drug discovery has further highlighted the value of such scaffolds, as predictive algorithms can rapidly assess their potential against novel biological targets.

Beyond its pharmaceutical applications, CAS No. 1091598-63-8 has also been investigated in material science. Its conjugated aromatic system and electron-rich heterocycles make it a candidate for developing organic semiconductors or fluorescent probes. This interdisciplinary appeal reflects the compound's adaptability to diverse research needs, a trait highly sought after in today's innovation-driven landscape.

In summary, Pyrazolo[1,5-a]pyrimidin-7-amine, 5-chloro-N-(phenylmethyl)- represents a compelling example of how heterocyclic chemistry continues to drive advancements in science and technology. Its dual utility in life sciences and materials engineering positions it as a molecule of enduring interest, particularly as the scientific community embraces more integrated and sustainable approaches to research and development.

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